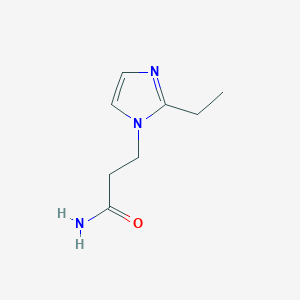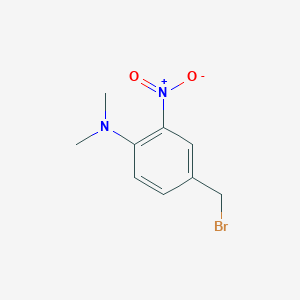![molecular formula C12H8N4O3S B14321087 3-Methyl-6-(4-nitrophenyl)-5-nitrosoimidazo[2,1-b][1,3]thiazole CAS No. 106636-44-6](/img/structure/B14321087.png)
3-Methyl-6-(4-nitrophenyl)-5-nitrosoimidazo[2,1-b][1,3]thiazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Methyl-6-(4-nitrophenyl)-5-nitrosoimidazo[2,1-b][1,3]thiazole is a heterocyclic compound that belongs to the class of imidazo[2,1-b][1,3]thiazoles. This compound is characterized by the presence of a thiazole ring fused with an imidazole ring, along with nitro and nitroso functional groups. The compound’s unique structure imparts significant biological and chemical properties, making it a subject of interest in various scientific research fields.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-6-(4-nitrophenyl)-5-nitrosoimidazo[2,1-b][1,3]thiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the condensation of 4-nitrobenzaldehyde with thiosemicarbazide to form a thiosemicarbazone intermediate. This intermediate undergoes cyclization with 3-methyl-2-bromoimidazole in the presence of a base such as potassium carbonate to yield the desired compound. The reaction is usually carried out in a solvent like dimethylformamide at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the production process.
化学反应分析
Types of Reactions
3-Methyl-6-(4-nitrophenyl)-5-nitrosoimidazo[2,1-b][1,3]thiazole undergoes various chemical reactions, including:
Oxidation: The nitroso group can be oxidized to a nitro group using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as tin(II) chloride or iron powder in acidic conditions.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, particularly at positions ortho and para to the nitro group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Tin(II) chloride, iron powder, hydrochloric acid.
Substitution: Electrophiles like bromine, chlorinating agents.
Major Products Formed
Oxidation: Formation of 3-Methyl-6-(4-nitrophenyl)-5-nitroimidazo[2,1-b][1,3]thiazole.
Reduction: Formation of 3-Methyl-6-(4-aminophenyl)-5-nitrosoimidazo[2,1-b][1,3]thiazole.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
科学研究应用
3-Methyl-6-(4-nitrophenyl)-5-nitrosoimidazo[2,1-b][1,3]thiazole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new therapeutic agents.
Industry: Utilized in the development of dyes, pigments, and other specialty chemicals.
作用机制
The mechanism of action of 3-Methyl-6-(4-nitrophenyl)-5-nitrosoimidazo[2,1-b][1,3]thiazole involves its interaction with specific molecular targets. The nitroso group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the inhibition of their activity. Additionally, the compound’s ability to generate reactive oxygen species can induce oxidative stress in cells, contributing to its cytotoxic effects.
相似化合物的比较
Similar Compounds
- 3-Methyl-6-(4-nitrophenyl)-5-nitroimidazo[2,1-b][1,3]thiazole
- 3-Methyl-6-(4-aminophenyl)-5-nitrosoimidazo[2,1-b][1,3]thiazole
- 3-Methyl-6-(4-chlorophenyl)-5-nitrosoimidazo[2,1-b][1,3]thiazole
Uniqueness
3-Methyl-6-(4-nitrophenyl)-5-nitrosoimidazo[2,1-b][1,3]thiazole is unique due to the presence of both nitro and nitroso groups, which impart distinct chemical reactivity and biological activity. The combination of these functional groups with the imidazo[2,1-b][1,3]thiazole scaffold enhances its potential as a versatile compound for various applications.
属性
CAS 编号 |
106636-44-6 |
|---|---|
分子式 |
C12H8N4O3S |
分子量 |
288.28 g/mol |
IUPAC 名称 |
3-methyl-6-(4-nitrophenyl)-5-nitrosoimidazo[2,1-b][1,3]thiazole |
InChI |
InChI=1S/C12H8N4O3S/c1-7-6-20-12-13-10(11(14-17)15(7)12)8-2-4-9(5-3-8)16(18)19/h2-6H,1H3 |
InChI 键 |
UAKOKYGGDPKLCS-UHFFFAOYSA-N |
规范 SMILES |
CC1=CSC2=NC(=C(N12)N=O)C3=CC=C(C=C3)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-Phenyl-3-[(propan-2-yl)oxy]propane-1,2-diol](/img/structure/B14321024.png)
![[4-(4-Methoxyphenyl)-3-(4-oxocyclohexa-2,5-dien-1-ylidene)-2,3-dihydro-1,2-oxazol-5-yl]acetic acid](/img/structure/B14321031.png)
![Stannane, phenyltris[(trifluoroacetyl)oxy]-](/img/structure/B14321038.png)









![2,2'-(Indeno[1,2-b]fluorene-6,12-diylidene)dipropanedinitrile](/img/structure/B14321097.png)
